molecular formula C24H20FN3O3S B7755623 2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7755623
M. Wt: 449.5 g/mol
InChI Key: WPHJNDCAFJNKJC-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, sulfur, and hydroxyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and hydroxyphenyl precursors. The key steps may include:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the methylsulfanyl group: This can be done through a thiolation reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction may produce a dihydro derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorinated compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and sulfur atoms may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
  • 2-fluorophenyl methyl sulfone

Uniqueness

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is unique due to the combination of its fluorophenyl, methylsulfanyl, and hydroxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-hydroxyphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-16-8-2-1-5-14(16)12-32-24-27-22-21(23(31)28-24)19(13-6-3-7-15(29)11-13)20-17(26-22)9-4-10-18(20)30/h1-3,5-8,11,19,29H,4,9-10,12H2,(H2,26,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHJNDCAFJNKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)NC(=NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(C3=C(N2)NC(=NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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